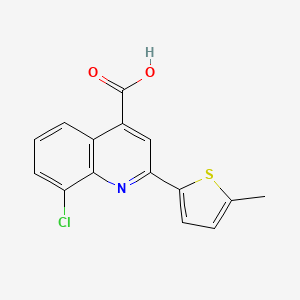

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFBRVGHMGFQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions

Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of 5-Methylthiophen-2-yl Group: The 5-methylthiophen-2-yl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 5-methylthiophene reacts with a halogenated quinoline.

Chlorination: The final step involves the chlorination of the quinoline derivative at the 8-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The chlorine atom at the 8-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Amines, thiols, typically under basic conditions or with the aid of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the potential of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid in cancer research:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer). Research indicates that it may activate caspases, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Caspase activation |

| HT-29 | 18 | G2/M phase arrest |

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both bacterial and fungal strains.

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Escherichia coli | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha in experimental models.

Case Study 1: Anticancer Efficacy

In vitro studies were conducted using various concentrations of the compound against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A series of experiments tested the compound against different bacterial strains, demonstrating significant antimicrobial efficacy. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its application:

Antimicrobial Activity: It may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.

Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular pathways, such as the p53 pathway.

Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines by modulating signaling pathways like NF-κB.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences, molecular properties, and reported applications:

Key Observations:

Biological Activity

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and CAS number 725221-34-1, exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications.

The chemical structure of this compound is characterized by a chloro group and a methylthiophenyl moiety attached to the quinoline core. Its molecular weight is approximately 303.763 g/mol, and it possesses significant electronic properties due to the presence of chlorine and sulfur atoms, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that similar compounds effectively inhibited the growth of various bacterial strains, suggesting potential as antibacterial agents. The mechanism often involves interference with bacterial metabolic pathways or cell wall synthesis.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For instance, derivatives of quinoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. A specific study demonstrated that related compounds could inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro.

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Activity : A recent study tested the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating substantial antibacterial properties.

- Anticancer Mechanism : In vitro studies on human leukemia cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 10 µM concentration). Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.

Q & A

Basic Question

- HPLC-MS : Quantifies purity (>95% typically required) and detects trace intermediates .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., thienyl proton signals at δ 6.5–7.2 ppm) .

- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

How can contradictory data on antibacterial efficacy across studies be resolved?

Advanced Question

Discrepancies may arise from:

- Strain Variability : Test against standardized panels (e.g., ATCC strains) .

- Assay Conditions : Adjust pH to mimic physiological environments, as the carboxylic acid’s ionization state affects activity .

- Comparative Studies : Co-test with analogs (e.g., 8-chloro-2-phenylquinoline-4-carboxylic acid) to isolate structural contributions .

What computational methods predict this compound’s interaction with biological targets?

Advanced Question

- Molecular Docking : Use AutoDock Vina with bacterial enoyl-ACP reductase (FabI) to model binding .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

- QSAR Models : Correlate thienyl substituent electronic parameters (Hammett σ) with MIC values .

What safety precautions are required when handling this compound?

Basic Question

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhaling vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

How can reaction yields be optimized in large-scale synthesis?

Advanced Question

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki coupling of thienyl groups .

- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .

- Flow Chemistry : Reduces side reactions via precise temperature/residence time control .

What are the limitations of current biological activity studies, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.